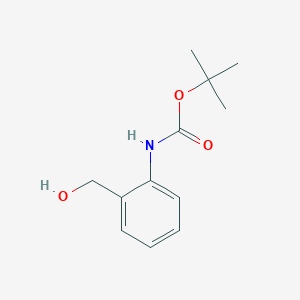

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

Descripción general

Descripción

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate is a carbamate-protected aromatic compound featuring a hydroxymethyl (-CH2OH) substituent on the phenyl ring. Carbamates, particularly tert-butyl carbamates (Boc-protected amines), are widely employed in organic synthesis as protective groups for amines due to their stability under basic and nucleophilic conditions and ease of removal under acidic conditions . The hydroxymethyl group enhances hydrophilicity and provides a site for further functionalization, making this compound valuable in pharmaceutical and materials science research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate typically involves the reaction of 2-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl (2-(hydroxymethyl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of 2-(tert-butoxycarbonylamino)benzoic acid.

Reduction: Formation of 2-(tert-butoxycarbonylamino)benzylamine.

Substitution: Formation of various substituted benzyl carbamates.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

- This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. For instance, it plays a significant role in synthesizing lacosamide, an antiepileptic drug .

Anti-inflammatory Activity

- Research has demonstrated that derivatives of tert-butyl (2-(hydroxymethyl)phenyl)carbamate exhibit promising anti-inflammatory properties. In a study involving various substituted benzamido phenylcarbamates, compounds showed significant inhibition of inflammation in animal models, with inhibition rates ranging from 39% to 54% compared to standard drugs like indomethacin .

Biochemical Research

Enzyme Inhibition Studies

- The compound is utilized in biochemical research to study enzyme mechanisms and develop inhibitors. Its structural characteristics allow researchers to explore interactions with specific enzymes, aiding in the design of targeted therapeutic agents .

Agricultural Chemistry

Agrochemical Formulation

- In agricultural applications, this compound is incorporated into formulations for pesticides and herbicides. Its properties enhance the absorption and efficacy of agrochemicals, making it a valuable component in crop protection products .

Polymer Chemistry

Enhancing Material Properties

- The compound can be integrated into polymer formulations to improve flexibility and thermal stability. This application is crucial for developing advanced materials used in various industrial applications .

Diagnostic Reagents

Development of Diagnostic Tools

- This compound is also employed in creating diagnostic reagents that aid in detecting specific biomolecules in clinical settings. Its chemical properties facilitate the development of sensitive detection methods .

Data Tables

| Application Area | Specific Use | Example Outcomes |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Key role in synthesizing lacosamide |

| Biochemical Research | Enzyme inhibition studies | Development of enzyme inhibitors |

| Agricultural Chemistry | Formulation of pesticides and herbicides | Improved efficacy and absorption |

| Polymer Chemistry | Enhancing polymer properties | Increased flexibility and thermal stability |

| Diagnostic Reagents | Development of clinical diagnostic tools | Sensitive detection methods for biomolecules |

Case Studies

Case Study 1: Anti-inflammatory Activity Assessment

A series of new tert-butyl (substituted benzamido) phenylcarbamates were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited significant anti-inflammatory effects within 9 to 12 hours post-administration, outperforming standard anti-inflammatory medications .

Case Study 2: Agrochemical Formulation Efficacy

In a study focused on enhancing pesticide formulations, this compound was included to assess its impact on absorption rates in plant systems. Results showed a marked increase in the effectiveness of the pesticide when combined with this compound, leading to better pest control outcomes .

Mecanismo De Acción

The mechanism of action of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate involves its ability to protect amine groups by forming a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity by protecting reactive amine groups .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes key structural analogs of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: Bromo and fluoro substituents (e.g., in and ) enhance electrophilicity, facilitating cross-coupling reactions. In contrast, hydroxymethyl and amino groups (e.g., ) increase nucleophilicity and solubility.

- Reactivity in Synthesis: Ethynyl-containing analogs () undergo efficient Sonogashira coupling (99% yield), whereas brominated derivatives () require longer reaction times and lower yields (56.6%) due to steric hindrance .

- Applications: Amino-substituted carbamates () are prioritized in drug development, while ethynyl derivatives () are used in materials science for conjugated polymer synthesis.

Actividad Biológica

Chemical Identity

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, with the CAS number 164226-32-8, has the molecular formula C₁₂H₁₇NO₃ and a molecular weight of approximately 223.27 g/mol. This compound is primarily utilized as a protecting group for amines in organic synthesis, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its stability and ease of removal under acidic conditions .

The biological activity of this compound is primarily linked to its ability to protect amine groups by forming stable carbamate linkages. These linkages can be cleaved under acidic conditions, which releases free amines that can interact with various biological targets. This property makes the compound valuable in studying complex biological processes without interference from reactive amines .

Applications in Biological Research

- Amino Group Protection : The compound is widely used in peptide synthesis where it protects amino groups, allowing for the selective modification of other functional groups without affecting the amine.

- Drug Development : It serves as an intermediate in the synthesis of pharmaceuticals, enhancing the efficiency of drug development processes by stabilizing reactive intermediates .

- Biological Studies : In biological research, it facilitates studies on biomolecules by preventing unwanted reactions that could skew results, thus allowing for clearer insights into biological mechanisms .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Anti-inflammatory Activity : A study investigated derivatives of similar carbamate compounds and found promising anti-inflammatory effects using a carrageenan-induced rat paw edema model. The percentage inhibition ranged from 39% to 54% compared to standard drugs like indomethacin .

- Inhibition Studies : Research on related compounds showed their potential as inhibitors of specific enzymes and receptors involved in disease processes, such as protein tyrosine kinases and efflux pumps associated with multidrug resistance in cancer therapy .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl (2-(hydroxymethyl)phenyl)carbamate, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves carbamate formation via reaction of the hydroxyl-containing precursor with tert-butoxycarbonyl (Boc) protecting agents, such as di-tert-butyl dicarbonate (Boc₂O). Critical parameters include:

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity .

- Catalysts : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA) are used to deprotonate intermediates and accelerate coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which purification techniques are most effective for this compound, and how does solvent choice impact crystallization efficiency?

Methodological Answer:

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield well-defined crystals due to polarity matching. Slow cooling (0.5°C/min) minimizes impurities .

- Column Chromatography : Gradient elution (5–30% ethyl acetate in hexane) resolves Boc-protected intermediates. Monitor fractions via TLC (Rf ~0.4 in 1:1 EA/Hex) .

- Solvent Impact : Hydrophobic solvents (hexane) reduce solubility, promoting crystallization, while polar solvents (methanol) may trap impurities .

Q. What spectroscopic methods are recommended for characterizing tert-Butyl carbamate derivatives?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) shows characteristic Boc tert-butyl peaks at δ 1.4–1.5 ppm. Hydroxymethyl protons appear at δ 4.5–5.0 ppm (exchangeable) .

- FT-IR : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ and O–H stretch (broad, ~3200–3500 cm⁻¹) .

- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98% at 254 nm) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .

- Humidity : Desiccants (silica gel) mitigate moisture-induced degradation.

- Light : Amber vials prevent UV-mediated decomposition .

Q. How should researchers mitigate risks associated with handling tert-Butyl carbamate derivatives?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing .

- Ventilation : Ensure >6 air changes/hour to limit inhalation exposure (TLV: 1 mg/m³) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in hazard classification data across Safety Data Sheets (SDS) for tert-Butyl carbamate derivatives?

Methodological Answer:

- Cross-Referencing : Compare SDS from multiple suppliers (e.g., Combi-Blocks vs. Indagoo) and regulatory databases (ECHA, PubChem) .

- In-House Testing : Conduct acute toxicity assays (OECD 423) for oral/pulmonary exposure. Use in vitro models (e.g., skin irritation via EpiDerm™) to verify SDS claims .

- Regulatory Alignment : Align with GHS criteria (e.g., H302 for oral toxicity) and IARC classifications .

Q. What mechanistic insights can be gained from crystallographic data analysis of tert-Butyl carbamate derivatives during nucleophilic substitution reactions?

Methodological Answer:

- Hydrogen Bonding : X-ray diffraction reveals intermolecular H-bonds between carbamate carbonyl and hydroxyl groups, stabilizing transition states .

- Steric Effects : Bulky tert-butyl groups hinder nucleophile access, slowing SN2 kinetics. Crystallography data (e.g., torsion angles) quantify steric parameters .

- Solid-State Reactivity : DSC/TGA data correlate thermal stability (decomposition >150°C) with crystal packing efficiency .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation : Expose to 0.1M HCl/NaOH (25–60°C) for 24h. Monitor via HPLC for hydrolysis products (e.g., free amine or phenol) .

- Kinetic Modeling : Use Arrhenius plots (ln k vs. 1/T) to predict shelf life. Activation energy (Ea) ~60–80 kJ/mol indicates moderate stability .

- Buffered Solutions : Phosphate buffer (pH 7.4) at 37°C mimics physiological conditions for drug delivery studies .

Q. What strategies are effective in identifying and mitigating byproducts during large-scale synthesis?

Methodological Answer:

- LC-MS Analysis : Detect low-abundance byproducts (e.g., tert-butyl alcohol from Boc cleavage) with high-resolution MS .

- Process Optimization : Reduce reaction time (<4h) and excess reagents (Boc₂O ≤1.2 eq.) to minimize dimerization .

- Scavenger Resins : Use polymer-bound isocyanates to trap unreacted intermediates .

Q. How can computational modeling enhance the design of tert-Butyl carbamate derivatives with improved pharmacokinetic properties?

Methodological Answer:

- DFT Calculations : Predict electrophilicity (Fukui indices) at carbamate carbonyl to guide nucleophilic attack pathways .

- MD Simulations : Solubility parameters (log P) correlate with partition coefficients calculated via COSMO-RS .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50) and blood-brain barrier penetration (BBB score <0.3) .

Propiedades

IUPAC Name |

tert-butyl N-[2-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAMZZFIHGASEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571072 | |

| Record name | tert-Butyl [2-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164226-32-8 | |

| Record name | tert-Butyl [2-(hydroxymethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164226-32-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.